molecular formula C16H15F2NO3S B2409357 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide CAS No. 1396875-70-9

2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Cat. No.: B2409357
CAS No.: 1396875-70-9
M. Wt: 339.36
InChI Key: ODLQIHQRVCDEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for pharmaceutical and biochemical research. This compound features a 2,6-difluorobenzenesulfonamide group linked to a 1-hydroxy-2,3-dihydro-1H-indene scaffold, a structure that combines elements known for targeted biological activity. Research Applications and Value: The core benzenesulfonamide pharmacophore is recognized in medicinal chemistry for its ability to interact with various enzyme families and biological targets . Specifically, benzenesulfonamide compounds are extensively investigated as therapeutic agents for neurological disorders, with some analogs functioning as potent inhibitors of voltage-gated sodium channels (VGSCs) for the potential treatment of epilepsy and convulsions . Furthermore, recent research highlights the significant potential of benzenesulfonamide derivatives in antiviral discovery, particularly as inhibitors of the HIV-1 Capsid (CA) protein, a novel and promising target in antiretroviral therapy . The incorporation of the 1-hydroxyindane moiety may influence the compound's pharmacokinetic properties and binding affinity, as similar polycyclic structures are valued in drug design for their defined three-dimensional geometry . For Research Use Only: This product is intended for research purposes in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLQIHQRVCDEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide, often referred to in scientific literature by its chemical name or CAS number (2034528-25-9), has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, anticancer properties, and other relevant pharmacological effects.

Molecular Formula : C₁₆H₁₅F₂N₁O₃S
Molecular Weight : 339.4 g/mol
CAS Number : 2034528-25-9

Antibacterial Activity

Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit significant antibacterial properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli8.33 - 23.15 µM
Staphylococcus aureus5.64 - 77.38 µM
Enterococcus faecalis8.33 - 23.15 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents against resistant strains .

Antifungal Activity

The compound also shows antifungal activity against various fungal strains, with MIC values indicating moderate to good efficacy:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

This activity highlights the potential of the compound in treating fungal infections .

Anticancer Properties

Preliminary research suggests that compounds with similar structural features to this compound may possess anticancer properties. For instance, studies on related compounds have shown effective inhibition of cancer cell proliferation in various models:

Cancer Cell Type IC50 (µM)
MDA-MB-231 (breast cancer)10.0
HepG2 (liver cancer)Not specified

These studies indicate that the compound could induce apoptosis and inhibit cell cycle progression in cancer cells .

Case Studies and Research Findings

A study involving the synthesis and evaluation of similar compounds reported promising results regarding their anticancer activity against multiple cancer types including lung and colorectal cancers. The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptotic pathways .

In another study focusing on structure–activity relationships (SAR), modifications to the sulfonamide structure were shown to enhance biological activity against both bacterial and cancer cell lines .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Studies

In vitro studies have demonstrated that the compound can induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells by 22-fold compared to controls . Such findings underscore its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria.

Research Findings

Studies have reported that derivatives of benzenesulfonamide exhibit significant antibacterial and anti-biofilm activities . The ability to inhibit bacterial growth makes this compound a candidate for further development in treating bacterial infections.

Synthesis and Derivative Development

The synthesis of 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide involves several steps that allow for the creation of various derivatives with enhanced biological activity.

Synthesis Steps Reagents Used Conditions
Step 1N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamineAqueous Na2CO3 solution at pH 9–10
Step 2Benzenesulfonyl chlorideStirring at room temperature
Step 3Acidification with HClpH adjustment to 2–3

This synthetic pathway not only facilitates the production of the target compound but also allows for modifications that can enhance its pharmacological properties.

Q & A

Q. What are the standard synthetic routes for 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide?

Answer: The synthesis typically involves a nucleophilic substitution reaction between a benzenesulfonamide derivative (e.g., 2,6-difluorobenzenesulfonyl chloride) and an indene-derived alcohol (e.g., 1-hydroxyl-2,3-dihydro-1H-inden-1-ylmethanol). Key steps include:

  • Step 1: Activation of the sulfonyl chloride group under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Coupling with the indanol derivative via a methylene bridge.
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .
    Controlled temperature (0–25°C) and anhydrous conditions are critical to minimize side reactions.

Q. How is the compound characterized post-synthesis?

Answer: Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm for aromatic protons).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (MS): ESI-MS to verify molecular weight (expected [M+H]⁺: 340.36) .

Q. What initial bioactivity assays are recommended for this compound?

Answer: Begin with enzyme inhibition assays targeting sulfonamide-sensitive pathways:

  • Cyclooxygenase (COX-2) inhibition: Measure IC₅₀ using a fluorometric assay to assess anti-inflammatory potential.
  • Carbonic anhydrase inhibition: Use stopped-flow spectroscopy to evaluate binding affinity.
    Dose-response curves (1–100 µM) in triplicate ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data?

Answer: Address discrepancies through:

  • Reproducibility checks: Repeat synthesis and characterization under identical conditions to rule out batch variability.
  • Multi-method validation: Cross-validate NMR data with X-ray crystallography (using SHELXL for refinement) to confirm stereochemistry .
  • Bioactivity reassessment: Compare results across independent labs using standardized protocols (e.g., ATPase inhibition assays for kinase targets) .

Q. What strategies optimize synthesis yield and purity for large-scale studies?

Answer:

  • Solvent optimization: Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Catalyst screening: Test alternatives to triethylamine (e.g., DMAP) for improved nucleophilic substitution efficiency.
  • Flow chemistry: Implement continuous flow reactors to reduce side products and improve scalability .

Q. What advanced techniques are used for structural elucidation and conformation analysis?

Answer:

  • X-ray crystallography: Resolve crystal structures using SHELXL for refinement. Key parameters:
    • Data collection: Monochromatic Cu-Kα radiation (λ = 1.5418 Å).
    • Refinement: Full-matrix least-squares on F² with anisotropic displacement parameters .
  • Density Functional Theory (DFT): Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G* basis set) to validate electronic effects of fluorine substituents .

Q. How can computational methods predict bioactivity and binding mechanisms?

Answer:

  • Molecular docking (AutoDock Vina): Screen against protein targets (e.g., COX-2 PDB: 5KIR) to identify binding poses. Prioritize compounds with ΔG < −8 kcal/mol.
  • QSAR modeling: Train models using descriptors like LogP, polar surface area, and fluorine atom count to predict IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.